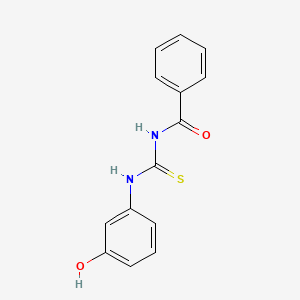

1-Benzoyl-3-(3-hydroxyphenyl)thiourea

Description

Significance of the Thiourea (B124793) Scaffold in Chemical Research

The thiourea moiety, with the chemical formula SC(NH₂)₂, is an organosulfur compound structurally analogous to urea, where the oxygen atom is replaced by a sulfur atom. This substitution imparts a unique set of chemical properties that make the thiourea scaffold a "privileged structure" in medicinal chemistry. The ability of the (thio)urea functionality to form stable hydrogen bonds with biological targets like proteins and enzymes is a key factor in its utility. mdpi.comuzh.ch This hydrogen bonding capability is crucial for the stabilization of ligand-receptor interactions. mdpi.com

Thiourea derivatives have been a focal point in organic synthesis due to their wide array of biological activities, which have been shown to include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. uitm.edu.mynih.gov Furthermore, they serve as versatile starting materials for the synthesis of various heterocyclic compounds. uitm.edu.my The presence of nitrogen and sulfur atoms as ligating centers also allows thiourea derivatives to form stable complexes with a wide range of metal ions. nih.gov

Overview of Benzoylthiourea (B1224501) Derivatives and their Research Prominence

Benzoylthiourea derivatives are a specific class of thiourea compounds that incorporate a benzoyl group attached to one of the nitrogen atoms of the thiourea core. These compounds are typically synthesized through the reaction of a benzoyl isothiocyanate with a primary amine. nih.govnih.gov The general synthetic route involves the initial formation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate (B1210189) salt, which then reacts with an appropriate amine to yield the desired N,N'-disubstituted benzoylthiourea. nih.govnih.gov

This class of compounds has attracted significant research interest due to their broad spectrum of biological activities. uzh.chnih.gov The presence of the carbonyl (C=O) and thiocarbonyl (C=S) groups, along with nitrogen and sulfur donor atoms, provides a multitude of bonding options, making them effective ligands for transition metal complexes. uzh.ch These structural features contribute to their investigation in various fields, including medicinal chemistry and materials science. uitm.edu.mynih.gov Research has explored their potential as antimicrobial, anticancer, and antifungal agents. nih.govmdpi.com

Specific Academic Context of 1-Benzoyl-3-(3-hydroxyphenyl)thiourea within Thiourea Chemistry

This compound, also referred to in literature as m-HPBT, is synthesized through the condensation reaction of benzoyl isothiocyanate with 3-aminophenol (B1664112). researchgate.net This compound has been the subject of academic studies focusing on its synthesis and spectroscopic characterization. researchgate.net

Detailed analysis using various spectroscopic techniques has been performed to elucidate its molecular structure. researchgate.net The structural and spectroscopic data for this compound and its related isomers have been subjects of scholarly research. researchgate.net

Synthesis and Characterization:

The synthesis of this compound involves the reaction of benzoylisothiocyanate with 3-aminophenol. researchgate.net The resulting product is a solid that can be purified by recrystallization. researchgate.net Its identity and purity are confirmed through various analytical methods.

Spectroscopic Data:

The characterization of this compound has been reported using several spectroscopic methods. The key spectral features are summarized below.

| Spectroscopic Data for this compound (m-HPBT) | |

| Technique | Reported Observations |

| Elemental Analysis | The elemental composition has been determined to correspond to the molecular formula. researchgate.net |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the various functional groups are observed. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra have been used to confirm the molecular structure. researchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | The electronic absorption properties have been studied. researchgate.net |

Structural Details:

X-ray crystallography studies on related benzoylthiourea derivatives, such as 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, reveal a syn-anti configuration of the hydroxyphenyl and benzoyl groups with respect to the thiono C=S bond. nih.gov The crystal structure is stabilized by intramolecular hydrogen bonds. nih.gov For this compound, it has been noted that the benzoyl and 3-hydroxyphenyl fragments adopt a trans-cis configuration relative to the sulfur atom across the C-N bonds. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-hydroxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-12-8-4-7-11(9-12)15-14(19)16-13(18)10-5-2-1-3-6-10/h1-9,17H,(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLXRCKAACKXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Analysis of 1 Benzoyl 3 3 Hydroxyphenyl Thiourea

General Synthetic Routes for Acyl Thioureas

The preparation of acyl thioureas is a well-established area of organic synthesis, with several reliable methods available. These compounds, characterized by the general formula [R¹C(O)NHC(S)NR²R³], are valuable precursors for a wide range of heterocyclic compounds and possess diverse biological activities. rsc.orgnih.govnih.gov

Isothiocyanate-Mediated Condensation Reactions

The most prevalent and versatile method for synthesizing 1-(acyl/aroyl)-3-(substituted) thioureas is the condensation reaction involving an acyl isothiocyanate and a primary or secondary amine. rsc.orgnih.gov This approach, often referred to as the Douglas-Dain method, relies on the in situ generation of the acyl isothiocyanate intermediate. rsc.org

The general pathway involves two main steps:

Formation of the Acyl Isothiocyanate: An acid chloride (R-COCl) is reacted with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a dry organic solvent like acetone (B3395972) or acetonitrile (B52724). conicet.gov.argoogle.com This reaction produces the highly reactive acyl isothiocyanate intermediate.

Condensation with an Amine: The appropriate amino compound is then added to the solution containing the in situ generated acyl isothiocyanate. nih.govconicet.gov.ar The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of the N-acylthiourea derivative. nih.gov

This method is widely applicable due to the ready availability of a vast range of acid chlorides and amines, allowing for the synthesis of a large library of acyl thiourea (B124793) derivatives. rsc.org

Alternative Synthetic Strategies for Thiourea Derivatization

While isothiocyanate-mediated condensation is dominant, alternative strategies have been developed.

One-Pot Synthesis from Amines and Carbon Disulfide: A general one-pot process allows for the synthesis of isothiocyanates directly from amines using carbon disulfide (CS₂) under aqueous conditions. This involves the in situ generation of a dithiocarbamate (B8719985) salt, which is then treated with a desulfurylation reagent to yield the isothiocyanate. This can then be reacted further to produce the thiourea. nih.govbeilstein-journals.org

Reaction of Acyl Halides with Thiourea: Another approach involves the direct reaction of thiourea with an acyl halide, such as an acyl iodide. This method provides a more direct route, bypassing the isothiocyanate intermediate, although it is less commonly used than the condensation method. conicet.gov.ar

Use of Ultrasound: To improve reaction efficiency, ultrasound radiation has been employed in the synthesis of some thiourea derivatives, often leading to shorter reaction times and higher yields. nih.gov

Optimized Synthesis of 1-Benzoyl-3-(3-hydroxyphenyl)thiourea

The targeted synthesis of this compound follows the general isothiocyanate-mediated pathway. The process involves the preparation of precursors, optimization of reaction conditions, and strategies to maximize product yield. A closely related compound, the para-isomer 1-benzoyl-3-(4-hydroxyphenyl)thiourea, has been synthesized via a similar method. nih.gov

Precursor Synthesis and Purification

The successful synthesis of the target compound relies on the quality of its two primary precursors: Benzoyl Isothiocyanate and 3-Aminophenol (B1664112) .

Benzoyl Isothiocyanate: This key intermediate is not typically isolated but generated in situ. It is prepared by reacting benzoyl chloride with a thiocyanate salt. google.comguidechem.com

Reaction: Benzoyl chloride is added to a solution of ammonium thiocyanate or potassium thiocyanate in a dry solvent, most commonly acetone. google.comnih.gov The reaction proceeds readily at room temperature or under gentle reflux. google.comchemicalbook.com

Purification: Since it is used directly, purification is generally not performed. The ammonium or potassium chloride byproduct precipitates out of the acetone solution and can be removed by filtration. google.com

3-Aminophenol: This aromatic amine and phenol (B47542) is a stable, commercially available solid. wikipedia.org

Synthetic Routes: Should it need to be prepared, common methods include the reduction of 3-nitrophenol (B1666305) or the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org Another route involves the reaction of resorcinol (B1680541) with aqueous ammonia (B1221849) under high temperature and pressure. wikipedia.org

Purification: Commercial 3-aminophenol can be purified by recrystallization from hot water.

Table 1: Precursor Information for the Synthesis of this compound

| Precursor | IUPAC Name | Formula | Molar Mass ( g/mol ) | Common Synthesis Method |

| Benzoyl Chloride | Benzoyl chloride | C₇H₅ClO | 140.57 | Industrial preparation from benzotrichloride |

| Ammonium Thiocyanate | Ammonium thiocyanate | CH₄N₂S | 76.12 | Reaction of carbon disulfide with aqueous ammonia |

| 3-Aminophenol | 3-Aminophenol | C₆H₇NO | 109.13 | Reduction of 3-nitrophenol wikipedia.org |

Reaction Conditions and Parameter Optimization

The condensation of benzoyl isothiocyanate with 3-aminophenol to yield this compound is a nucleophilic addition reaction. The optimization of several parameters is crucial for achieving a high yield and purity.

Solvent: Anhydrous (dry) acetone is the most frequently cited solvent for both the formation of benzoyl isothiocyanate and the subsequent condensation with the amine. google.comnih.gov Its ability to dissolve the reactants while precipitating the inorganic salt byproduct makes it ideal. Other solvents like pyridine (B92270) have also been used, particularly when refluxing is required for less reactive amines. researchgate.net

Temperature: The formation of benzoyl isothiocyanate is often exothermic and can be performed at room temperature. google.comchemicalbook.com The subsequent addition of 3-aminophenol can also proceed at room temperature, although gentle refluxing for several hours can be employed to drive the reaction to completion. google.comresearchgate.net

Stoichiometry: An equimolar ratio of benzoyl chloride, thiocyanate salt, and 3-aminophenol is typically used. nih.govresearchgate.net

Reaction Time: The reaction time can vary. The formation of the isothiocyanate is relatively fast (1-2 hours). google.comchemicalbook.com The subsequent condensation step may require several hours (e.g., 4-5 hours under reflux) to ensure complete conversion. researchgate.net Progress is monitored by Thin-Layer Chromatography (TLC). researchgate.net

Table 2: Optimized Reaction Parameters for Acyl Thiourea Synthesis

| Parameter | Condition | Rationale / Notes | Source |

| Solvent | Dry Acetone | Good solubility for reactants, precipitates inorganic byproducts (e.g., KCl, NH₄Cl). | google.comnih.gov |

| Solvent | Pyridine | Can be used as a solvent and base, often with heating (reflux). | researchgate.net |

| Reactants | Benzoyl Chloride, NH₄SCN (or KSCN), 3-Aminophenol | Standard precursors for the target molecule. | google.comnih.gov |

| Ratio | Equimolar (1:1:1) | Ensures efficient conversion without excess reagents complicating purification. | nih.govresearchgate.net |

| Temperature | Room Temperature to Reflux | Isothiocyanate formation is often done at room temp; condensation may require heat. | google.comchemicalbook.comresearchgate.net |

| Catalyst | None (typically) or Phase Transfer Catalyst | The reaction proceeds well without a catalyst, but PEG-400 has been used to facilitate the isothiocyanate formation. | chemicalbook.com |

| Work-up | Trituration with water | The reaction mixture is often concentrated and then treated with water to precipitate the solid product. | researchgate.net |

| Purification | Recrystallization (e.g., from ethanol) | Standard method for purifying the final solid product. | nih.govresearchgate.net |

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield and purity of this compound.

Use of a Phase-Transfer Catalyst: In the formation of benzoyl isothiocyanate, a phase-transfer catalyst such as polyethylene (B3416737) glycol (PEG-400) can be used. This can improve the reaction rate and yield by facilitating the interaction between the organic-soluble benzoyl chloride and the less soluble inorganic thiocyanate salt. chemicalbook.com

Strictly Anhydrous Conditions: Moisture can react with the benzoyl chloride and the benzoyl isothiocyanate intermediate, leading to the formation of benzoic acid and other byproducts. Using a dry solvent and reaction vessel is critical for maximizing the yield. rsc.org

Controlled Addition: Slow, dropwise addition of benzoyl chloride to the thiocyanate solution can help control the exothermic nature of the reaction and prevent the formation of side products. guidechem.com Similarly, the controlled addition of the amine solution is recommended. google.com

Post-Reaction Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then triturated with water, which helps to precipitate the organic product while dissolving any remaining inorganic salts or water-soluble impurities. researchgate.net The crude solid can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695) to obtain the final product with high purity. nih.govresearchgate.net A yield of 56% was reported for the synthesis of the related 4-hydroxy isomer using a similar, non-optimized method. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this has led to the exploration of alternative energy sources and solvent-free conditions to enhance efficiency and minimize environmental impact. Key green methodologies that have been applied to the synthesis of thiourea derivatives, and are applicable to the title compound, include ultrasound-assisted synthesis and microwave-assisted synthesis. These techniques often lead to shorter reaction times, increased yields, and a reduction in the use of volatile organic solvents.

Detailed Research Findings

Research into the synthesis of benzoylthiourea (B1224501) derivatives has demonstrated the viability of several green chemistry techniques. The core reaction for forming this compound involves the reaction of benzoyl isothiocyanate with 3-aminophenol. Green approaches focus on optimizing this reaction by employing alternative energy sources.

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound radiation to a chemical reaction, has been shown to be an effective method for the synthesis of thiourea derivatives. The formation of this compound has been reported to be promoted by ultrasound. bohrium.com This method utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which can significantly accelerate the reaction rate. While specific yield and reaction time data for the ultrasound-assisted synthesis of this compound are not extensively detailed in the currently available literature, studies on analogous compounds have shown substantial improvements over conventional heating methods. For instance, the synthesis of other thiourea derivatives under ultrasonic irradiation has been achieved in significantly shorter times and with high yields. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation is another prominent green chemistry tool that has been successfully applied to the synthesis of a wide range of organic compounds, including thiourea derivatives. researchgate.net Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional oil bath or hot plate heating. ukm.my For the synthesis of N-aroyl thioureas, microwave-assisted methods have been shown to be highly efficient. acs.org Although a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the general applicability of this method to similar compounds suggests its potential for a more sustainable synthesis of the title compound. researchgate.netnih.gov

Solvent-Free Synthesis (Mechanochemistry): An increasingly important green approach is mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, often without the use of any solvent. beilstein-journals.orgnih.gov This technique is highly atom-economical and significantly reduces waste. The synthesis of various thiourea derivatives has been successfully achieved through mechanochemical methods, demonstrating high yields and purity. beilstein-journals.orgnih.gov This solvent-free approach presents a promising avenue for the environmentally benign synthesis of this compound.

Aqueous Media Synthesis: The use of water as a solvent is a cornerstone of green chemistry. While many organic reactions are traditionally carried out in organic solvents, efforts have been made to adapt these syntheses to aqueous conditions. Processes for producing thiourea derivatives in aqueous media have been developed, offering a more environmentally friendly alternative to the use of volatile and often toxic organic solvents. google.com

The following interactive data table summarizes the general advantages of green synthetic methods over conventional approaches for the synthesis of thiourea derivatives, based on available literature for analogous compounds.

| Synthetic Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |

| Conventional Heating | Hours | Moderate to Good | Well-established methodology |

| Ultrasound-Assisted | Minutes to Hours | Good to Excellent | Reduced reaction time, energy efficiency |

| Microwave-Assisted | Minutes | High to Excellent | Rapid heating, increased yields, shorter reaction times ukm.my |

| Solvent-Free (Mechanochemical) | Minutes to Hours | High to Excellent | Avoids use of solvents, high atom economy, reduced waste beilstein-journals.orgnih.gov |

It is important to note that while the principles of these green methods are applicable to the synthesis of this compound, further research is needed to establish optimized protocols and provide specific comparative data for this particular compound. The existing body of research on related thiourea derivatives strongly indicates that the adoption of green chemistry approaches can lead to more efficient, economical, and environmentally responsible production of this compound.

Structural Elucidation and Conformational Analysis of 1 Benzoyl 3 3 Hydroxyphenyl Thiourea

Spectroscopic Characterization Techniques

The molecular structure of 1-Benzoyl-3-(3-hydroxyphenyl)thiourea was elucidated and confirmed using a suite of spectroscopic techniques. Studies have successfully characterized this compound, along with its ortho- and para- isomers, using Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net

Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy identifies the functional groups and vibrational modes within the molecule. The FT-IR spectrum of a benzoylthiourea (B1224501) derivative is characterized by several key absorption bands. The N-H stretching vibrations typically appear as distinct bands in the region of 3000-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is prominent and generally observed around 1670-1695 cm⁻¹. nih.gov The thiocarbonyl (C=S) group, a key feature of the thiourea (B124793) moiety, typically shows absorption in the 1240-1270 cm⁻¹ region.

While the specific spectrum for this compound is not publicly available, the vibrational data for the closely related compound, 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea, provides a representative example of the expected vibrational modes. nih.gov

Table 1: Representative FT-IR Vibrational Modes for a Benzoylthiourea Analogue Data for 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3216 | ν(N-H) | Amide N-H |

| 3019 | ν(N-H) | Thiourea N-H |

| 1670 | ν(C=O) | Carbonyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Chemical Shift Assignment

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and the electronic environment of atoms within the molecule. In benzoylthiourea derivatives, the N-H protons are particularly diagnostic, appearing as singlets at low field (downfield) due to hydrogen bonding and resonance effects, typically in the range of δ 9.0-12.9 ppm. nih.govnih.gov The aromatic protons of the benzoyl and hydroxyphenyl rings will appear as multiplets in their characteristic region (δ 7.0-8.0 ppm).

The ¹³C NMR spectrum is characterized by the thiocarbonyl (C=S) and carbonyl (C=O) carbon signals, which are typically the most downfield, appearing around δ 178-182 ppm and δ 167-171 ppm, respectively. nih.gov

The following tables present the ¹H and ¹³C NMR chemical shifts for 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea, illustrating the expected peak positions for this class of compounds. nih.gov

Table 2: Representative ¹H NMR Chemical Shift Assignments Data for 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea in CDCl₃ nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.54 | s | CSNH |

| 9.08 | s | CONH |

| 7.87 | m | Aromatic-H |

| 7.63 | m | Aromatic-H |

| 7.52 | m | Aromatic-H |

Table 3: Representative ¹³C NMR Chemical Shift Assignments Data for 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea in CDCl₃ nih.gov

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 178.34 | C =S |

| 167.14 | C =O |

| 137.42 | Aromatic-C |

| 134.92 | Aromatic-C |

| 133.99 | Aromatic-C |

| 131.77 | Aromatic-C |

| 129.44 | Aromatic-C |

| 127.68 | Aromatic-C |

| 127.04 | Aromatic-C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated systems of the molecule. Benzoylthiourea derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. hilarispublisher.com These transitions originate from the aromatic rings and the C=O and C=S chromophores. The absorption maxima for thiourea compounds are generally observed between 200–400 nm. nih.gov For instance, a study on various thiourea derivatives reported absorption maxima (λmax) in the range of 294-298 nm. nih.gov Another study on 2-(2'-hydroxyphenyl) benzoxazole (B165842) derivatives, which also contain phenolic rings, showed absorption maxima between 336 to 374 nm. scielo.br

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of a compound, which helps in structural confirmation. For this compound (C₁₄H₁₂N₂O₂S), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass.

The fragmentation pattern for benzoylthiourea derivatives typically involves the cleavage of the amide and thiourea bonds. Common fragments would include the benzoyl cation [C₆H₅CO]⁺ and fragments related to the hydroxyphenyl isothiocyanate portion of the molecule. For example, the mass spectrum of N-(p-chlorophenyl)-N'-Benzoyl thiourea showed a clear molecular ion peak at m/z 292.34, corresponding to its molecular formula C₁₄H₁₁N₂OSCl. hilarispublisher.com

X-ray Crystallography and Solid-State Structural Insights

Single Crystal X-ray Diffraction (SCXRD) Studies

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. eurjchem.com The analysis reveals a trans-cis configuration for the molecule, where the benzoyl and 3-hydroxyphenyl fragments are positioned trans and cis, respectively, relative to the sulfur atom across the C–N bonds of the thiourea core. researchgate.net This conformation is a common feature in this class of compounds. nih.gov

A key structural feature is the formation of an intramolecular hydrogen bond between the amide N-H proton and the carbonyl oxygen atom, creating a stable six-membered pseudo-ring. nih.govnih.gov The crystal structure is further stabilized by intermolecular hydrogen bonds, with studies on the target compound showing O—H⋯S and N—H⋯S interactions that link the molecules into a polymeric chain. researchgate.net The dihedral angle between the 3-hydroxyphenyl group and the N2CS thiourea plane has been reported as 72.09 (8)°. researchgate.net

For comparative purposes, the detailed crystallographic data for the closely related isomer, 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, is presented below. nih.gov

Table 4: Representative Crystal Data and Structure Refinement Parameters Data for 1-Benzoyl-3-(4-hydroxyphenyl)thiourea nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂N₂O₂S |

| Formula weight | 272.33 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.5865 (10) |

| b (Å) | 14.451 (2) |

| c (Å) | 16.462 (3) |

| Volume (ų) | 1329.0 (4) |

| Z | 4 |

Crystal System and Space Group Determination

The crystal structure of this compound was first reported by Abosadiya, Kassim, and Daran in 2007. While specific unit cell parameters require direct consultation of the primary crystallographic data, studies on closely related benzoylthiourea derivatives provide strong indicators of the likely crystal system. For instance, many compounds in this family, such as N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea and other substituted analogues, crystallize in the monoclinic system with the space group P2₁/c. nih.gov Other related structures have been observed in the orthorhombic or triclinic systems. nih.govnih.gov The determination of the precise crystal system and space group is achieved through single-crystal X-ray diffraction analysis, a definitive technique for establishing the solid-state arrangement of atoms and molecules.

Table 1: Crystallographic Data for Related Benzoylthiourea Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | Orthorhombic | P2₁2₁2₁ | nih.gov |

| 1-Benzoyl-3-(4-n-butylphenyl)thiourea | Triclinic | P-1 | nih.gov |

This table presents data for structurally similar compounds to provide context for the expected crystallographic parameters of this compound.

Molecular Conformation and Geometry

The molecular conformation of this compound is characterized by the relative orientation of its constituent functional groups. The molecule typically adopts a specific configuration where the benzoyl and the 3-hydroxyphenyl groups are positioned trans and cis, respectively, relative to the thiono (C=S) group across the C-N bonds of the thiourea backbone. nih.gov This arrangement is a common feature in N-benzoyl-N'-arylthioureas. arpnjournals.org

The core thiourea moiety (S=C-N-C) and the attached aromatic rings are not coplanar. The benzoyl and 3-hydroxyphenyl rings are twisted with respect to the central thiourea fragment. In a closely related isomer, 1-benzoyl-3-(4-hydroxyphenyl)thiourea, the dihedral angle between the mean planes of the benzoyl and hydroxyphenyl rings is 36.77 (8)°. nih.gov For another analogue, the dihedral angle between the 3-hydroxyphenyl group and the thiourea plane is reported to be 72.09 (8)°. nih.gov These significant dihedral angles indicate a non-planar molecular geometry. Bond length analysis reveals delocalization of π-electrons across the N-C(S)-N-C(O) backbone. The C=S and C=O bonds are typically longer than standard double bonds, while the C-N bonds are shorter than typical single bonds, indicating partial double bond character due to resonance. nih.gov

Intra- and Intermolecular Hydrogen Bonding Networks

In addition to the intramolecular bonding, the crystal structure is stabilized by a network of intermolecular hydrogen bonds. The thiourea N-H groups and the sulfur atom are key participants in these interactions. Centrosymmetric dimers are commonly formed through pairs of N-H···S hydrogen bonds, creating an R²₂(8) ring motif. nih.gov Furthermore, the hydroxyl (-OH) group on the phenyl ring can act as a hydrogen bond donor, forming O-H···S or O-H···O interactions with neighboring molecules, linking the dimers into extended one-, two-, or three-dimensional networks. nih.gov

Table 2: Hydrogen Bonding Parameters in a Related Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

|---|---|---|---|---|---|

| N-H···O | 0.86 | 1.95 | 2.631 | 135 | Intramolecular |

| O-H···S | 0.82 | 2.53 | 3.153 | 134 | Intermolecular |

| N-H···O | 0.86 | 2.29 | 3.109 | 158 | Intermolecular |

Data shown for the related compound 1-Benzoyl-3-(4-hydroxyphenyl)thiourea. nih.gov

Supramolecular Assembly and Packing Efficiency

The combination of intermolecular hydrogen bonds (N-H···S, O-H···S) and potentially weaker interactions like C-H···O and π-π stacking dictates the supramolecular assembly. The formation of hydrogen-bonded dimers via N-H···S interactions is a robust and recurring feature in the crystal packing of N-aroylthioureas. nih.gov These dimers then assemble into more complex architectures. In the case of the 4-hydroxy isomer, these interactions link the molecules into a chain along the c-axis. nih.gov The efficiency of the crystal packing, often quantified by the Kitaigorodskii packing index, is influenced by the molecular shape and the effectiveness of the intermolecular forces in minimizing empty space. The specific arrangement adopted in the crystal lattice represents a balance between the formation of strong hydrogen bonds and the optimization of van der Waals contacts.

Conformational Dynamics and Rotational Isomerism

The conformational landscape of this compound is largely governed by rotation around the C-N bonds of the thiourea linker. Theoretical studies on similar benzoylphenylthiourea derivatives using Density Functional Theory (DFT) have shown that there is a significant rotational barrier around these bonds. arpnjournals.org This barrier is primarily due to the stabilizing effect of the intramolecular N-H···O hydrogen bond, which locks the benzoyl group into a preferred orientation.

The energy profile for rotation around the N(amide)-C(benzoyl) and N(aryl)-C(thiocarbonyl) bonds reveals distinct energy minima corresponding to stable conformers. The trans-cis conformation observed in the crystal structure represents the global energy minimum for the isolated molecule. arpnjournals.org While other conformers may exist in solution, the solid-state structure is dominated by this thermodynamically preferred arrangement. The existence of different conformers in the asymmetric unit of some related crystal structures highlights the possibility of low-energy rotational isomers, demonstrating the molecule's conformational flexibility.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea |

| N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea |

| 1-Benzoyl-3-(4-n-butylphenyl)thiourea |

Coordination Chemistry of 1 Benzoyl 3 3 Hydroxyphenyl Thiourea As a Ligand

Ligand Design Principles and Donor Site Analysis

1-Benzoyl-3-(3-hydroxyphenyl)thiourea is an organic molecule featuring a benzoyl group and a 3-hydroxyphenyl group attached to a thiourea (B124793) backbone. The presence of oxygen, nitrogen, and sulfur atoms with lone pairs of electrons makes it an excellent candidate for a chelating ligand. nih.gov

The potential donor sites in the this compound molecule are:

The carbonyl oxygen (C=O) of the benzoyl group.

The thioamide sulfur (C=S).

The nitrogen atoms of the thiourea unit.

The hydroxyl oxygen (-OH) of the phenyl ring.

Benzoylthiourea (B1224501) derivatives are known to coordinate to metal ions in several ways. They can act as neutral ligands or, upon deprotonation, as monoanionic ligands. The most common coordination mode involves the formation of a six-membered chelate ring through the carbonyl oxygen and the thioamide sulfur atoms. nih.gov This O,S-bidentate coordination is a recurring theme in the chemistry of benzoylthiourea complexes. ksu.edu.tr However, monodentate coordination through the sulfur atom is also possible, as well as bridging coordination in polynuclear complexes. nih.govtjnpr.org The presence of the hydroxyl group on the phenyl ring introduces another potential coordination site, which could lead to more complex coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Reaction with Transition Metal Ions

Complexes of various transition metals with benzoylthiourea derivatives have been successfully synthesized, including those of nickel(II) and copper(II). ksu.edu.tr The reaction conditions, such as the choice of solvent and the molar ratio of metal to ligand, can influence the nature of the resulting complex. For instance, the reaction of N,N-dialkyl-N'-benzoylthiourea derivatives with transition metal acetates in methanol (B129727) has been shown to yield complexes where the ligand coordinates through both sulfur and oxygen atoms. nih.gov

Stoichiometry and Coordination Number Determination

The stoichiometry of the metal complexes of this compound is typically determined using elemental analysis and spectrophotometric titrations. The molar conductance of the complexes in a suitable solvent can help to establish whether the ligand is coordinated as a neutral molecule or as an anion.

Based on studies of related benzoylthiourea complexes, a common stoichiometry is a 1:2 metal-to-ligand ratio (ML₂), particularly for divalent metal ions like Ni(II) and Cu(II). In these cases, the metal ion is often found in a four-coordinate environment. For instance, Ni(II) complexes with N,N-dialkyl-N'-benzoylthiourea derivatives have been reported to form square-planar complexes. nih.gov

Spectroscopic Analysis of Metal Complexes

Spectroscopic techniques are invaluable for characterizing the metal complexes of this compound and for determining the coordination mode of the ligand.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O, C=S, and N-H groups in the IR spectrum of the ligand upon complexation provide strong evidence of coordination. A shift of the ν(C=O) band to a lower frequency and the ν(C=S) band to a higher or lower frequency is indicative of coordination through the carbonyl oxygen and thioamide sulfur atoms, respectively. The disappearance or shift of the ν(N-H) bands can suggest deprotonation of the ligand upon coordination. For example, in many benzoylthiourea complexes, the N-H stretching vibration is observed to shift, indicating the involvement of the nitrogen atom in the coordination sphere or in hydrogen bonding. sciepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the potential donor sites upon complexation can provide insights into the coordination mode. For instance, the downfield shift of the N-H proton signal in the ¹H NMR spectrum of a complex compared to the free ligand can suggest its involvement in coordination.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. For example, the d-d transitions observed for Ni(II) complexes can help to distinguish between square-planar and octahedral geometries.

Proposed Geometries of Metal Complexes

Based on spectroscopic and magnetic susceptibility data, the geometries of the metal complexes of this compound can be proposed. For Ni(II) and Cu(II) complexes with related benzoylthiourea ligands, square-planar geometries are commonly observed. nih.gov In these complexes, the metal ion is coordinated to two deprotonated ligand molecules in a bidentate fashion through the carbonyl oxygen and the thioamide sulfur atoms.

Structural Elucidation of Metal Complexes using X-ray Crystallography

For instance, the crystal structure of a Ni(II) complex with a tetradentate Schiff base ligand shows a distorted square-planar geometry around the nickel atom, with Ni-N and Ni-O bond lengths in the expected ranges. sciepub.com Similarly, a Cu(II) complex with a different benzoylthiourea derivative also exhibits a square-planar coordination environment. nih.gov

Based on these and other examples, it is highly probable that a Ni(II) or Cu(II) complex of this compound, with a 1:2 metal-to-ligand ratio, would adopt a distorted square-planar geometry. In such a structure, the two deprotonated ligands would coordinate to the metal center through their carbonyl oxygen and thioamide sulfur atoms. The bond lengths and angles would be expected to be similar to those observed in other structurally characterized benzoylthiourea complexes.

Stability and Reactivity of Metal Complexes

The stability of metal complexes with this compound is a critical aspect of its coordination chemistry, influencing their potential applications. Benzoylthiourea derivatives are recognized for forming metal complexes with significant stability. nih.gov This stability arises primarily from the ligand's ability to act as a bidentate chelating agent, coordinating to a central metal ion through the carbonyl oxygen and the thiocarbonyl sulfur atoms. This coordination results in the formation of a highly stable six-membered ring structure. rsc.org

The thermodynamic and kinetic stability of these complexes is noteworthy. For instance, benzoylthiourea ligands are known to strongly coordinate and stabilize organometallic cores like the fac-[Re(CO)₃]⁺, forming robust mononuclear and multinuclear complexes. nih.govuzh.ch Studies on various transition metal complexes with benzoylthiourea derivatives have demonstrated considerable thermodynamic and kinetic stability, which is a prerequisite for applications such as radiopharmaceuticals. uzh.ch The delocalization of π-electrons across the C=O and C=S groups, evidenced by bond lengths in crystal structures of related compounds, further contributes to the stability of the chelate system. researchgate.net

The reactivity of the metal complexes is often centered on the coordinated ligand or the metal center itself. The benzoylthiourea ligand, once coordinated, can undergo reactions, although the stable chelate ring often reduces its reactivity. However, in some cases, the reaction with a metal salt can lead to cleavage or intramolecular rearrangement of the thiourea ligand. rsc.org For example, reactions with Cu(II) have been observed to sometimes result in the reduction of the metal center to Cu(I). rsc.org The reactivity of the complex as a whole is also of great interest; for instance, the enhanced biological activity of metal complexes compared to the free ligand is often attributed to the reactivity of the complex within a biological system, facilitated by its transport properties across cell membranes. mdpi.com

Table 1: Factors Contributing to the Stability of this compound Metal Complexes

| Stabilizing Factor | Description |

| Chelation | Formation of a six-membered ring via coordination of carbonyl oxygen and thiocarbonyl sulfur atoms to the metal center. rsc.org |

| π-Electron Delocalization | Resonance across the C=O and C=S moieties enhances the rigidity and stability of the ligand backbone. researchgate.net |

| Ligand Pre-organization | Intramolecular hydrogen bonding in the free ligand favors a conformation suitable for chelation. nih.gov |

| Thermodynamic Stability | High formation constants, particularly with robust metal cores like organorhenium(I). nih.govuzh.ch |

| Thermal Stability | Complexes often exhibit high decomposition temperatures, indicating strong metal-ligand bonds. mdpi.com |

Investigation of Biological Activities of 1 Benzoyl 3 3 Hydroxyphenyl Thiourea at the Molecular and Cellular Level

In Vitro Antimicrobial Activity

Thiourea (B124793) derivatives are a class of compounds known for their potential antimicrobial properties. The biological activity of these compounds is often attributed to the presence of both sulfur and nitrogen atoms, which can interact with various biological molecules.

Antibacterial Efficacy

Specific data on the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of 1-Benzoyl-3-(3-hydroxyphenyl)thiourea against various bacterial strains are not available in the reviewed literature. Studies on other benzoylthiourea (B1224501) derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli. The presence of the benzoyl and hydroxyphenyl groups in the target compound could modulate its lipophilicity and electronic properties, which are crucial for antibacterial action. However, without experimental data, its specific antibacterial profile remains unknown.

Antifungal Efficacy

Similarly, there is a lack of specific data on the antifungal activity of this compound. Other thiourea derivatives have been investigated for their effects against various fungal pathogens, including species of Candida and Aspergillus. The antifungal activity of these compounds is often linked to their ability to disrupt fungal cell membranes or interfere with essential enzymatic processes. The potential antifungal efficacy of this compound would need to be determined through dedicated screening assays.

Evaluation Methodologies

The evaluation of in vitro antimicrobial activity of a compound like this compound would typically involve standard microbiology techniques. Broth microdilution and agar (B569324) disk diffusion are common methods used to determine the MIC of a compound against a panel of bacteria and fungi. These assays measure the lowest concentration of the compound that inhibits the visible growth of a microorganism. Further studies could involve time-kill assays to assess the bactericidal or fungicidal nature of the compound.

In Vitro Anticancer Activity (Cell Line Studies)

The anticancer potential of thiourea derivatives has been a subject of interest in medicinal chemistry. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through different mechanisms.

Cytotoxicity against Specific Cancer Cell Lines

There is no specific published data on the cytotoxic effects of this compound against any cancer cell lines. Research on analogous compounds has revealed cytotoxic activity against cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example, a study on 1-benzoyl-3-phenylthiourea showed an IC50 value of 245 µg/mL against MCF-7 cells. researchgate.net The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity. To ascertain the anticancer potential of this compound, it would need to be tested against a panel of human cancer cell lines.

Mechanisms of Cell Growth Inhibition

The mechanisms through which benzoylthiourea derivatives inhibit cell growth can be multifaceted. Some derivatives have been found to induce apoptosis (programmed cell death) or cause cell cycle arrest at different phases. For instance, studies on other thiourea compounds have demonstrated the induction of apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. Other potential mechanisms could involve the inhibition of specific enzymes crucial for cancer cell proliferation or the disruption of cellular signaling pathways. However, without specific experimental evidence for this compound, its mode of action remains to be elucidated.

Target Protein Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets within a biological system. For this compound and its analogs, molecular docking studies have been instrumental in predicting and understanding these interactions at a molecular level.

Thiourea derivatives, as a class, are recognized for their potential to interact with a variety of protein targets, largely attributable to the hydrogen bonding capabilities of the thiourea moiety and the potential for hydrophobic and electronic interactions from the aromatic rings. The sulfur and nitrogen atoms within the thiourea core are key to forming interactions with metallic ions in enzyme active sites.

Molecular docking studies on analogous benzoylthiourea compounds have suggested potential interactions with several key bacterial enzymes. For instance, derivatives have been docked against DNA gyrase subunit B, a crucial enzyme for bacterial DNA replication. nih.govnih.gov These in silico analyses predict that the binding affinity is influenced by the nature and position of substituents on the phenyl rings. nih.gov Other computational studies have explored the interaction of benzoylthiourea derivatives with enzymes involved in bacterial cell wall synthesis, such as PBP2a and FaBH, indicating that these compounds could act as antibacterial agents. fip.org Furthermore, research on N-(phenylcarbamothioyl)-4-chloro-benzamide, a related thiourea derivative, showed a strong predicted interaction with the checkpoint kinase 1 (Chk1) receptor, suggesting a potential role in cancer therapy. jppres.com

While specific docking studies for this compound against a broad panel of human or microbial proteins are not extensively detailed in the available literature, the existing data for structurally similar compounds provide a framework for predicting its likely interaction profile. The presence of the 3-hydroxy group on the phenyl ring is expected to enhance its hydrogen-bonding capacity, potentially influencing its affinity and selectivity for various protein targets.

Table 1: Predicted Protein Interactions for Benzoylthiourea Derivatives from Molecular Docking Studies

| Derivative Class | Target Protein | Predicted Binding Affinity (Example Score) | Potential Biological Effect |

|---|---|---|---|

| 1-allyl-3-benzoylthiourea analogs | DNA Gyrase Subunit B | Rerank Score: up to -91.23 | Antibacterial |

| Fluorinated benzoylthioureas | Escherichia coli DNA gyrase B | Docking Score dependent on substitution | Antibacterial |

| 1,3-dibenzoylthiourea (DBTU) | PBP2a | Docking Score < -5.75 kcal/mol | Antibacterial (Anti-MRSA) |

| 1,3-dibenzoylthiourea (DBTU) | FaBH | Docking Score < -4.7935 kcal/mol | Antibacterial (Anti-tuberculosis) |

Note: The data in this table is based on studies of analogous compounds and is for illustrative purposes. Specific values for this compound may vary.

Enzyme Inhibition Studies

The therapeutic potential of many small molecules lies in their ability to inhibit specific enzymes. Research into this compound and its congeners has explored their inhibitory effects on several classes of enzymes.

Inhibition of Esterases

There is limited specific information in the public domain regarding the direct inhibition of esterases by this compound. However, the broader class of thiourea derivatives has been investigated for such properties. Some studies have reported that certain thiourea derivatives exhibit anticholinesterase activity, suggesting a potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. The evaluation of this specific compound against a panel of esterases would be a valuable area for future research.

Inhibition of Proteases

The inhibition of proteases is a key mechanism for many therapeutic agents. Within the thiourea class of compounds, significant attention has been given to their ability to inhibit urease, a nickel-containing metalloenzyme. Urease is a virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a target for treating infections. mdpi.com

Table 2: Urease Inhibition by Structurally Related Thiourea Derivatives

| Compound | Target Urease | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiourea (Standard) | Bacillus pasteurii | 21.0 ± 0.12 | researchgate.net |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | Jack Bean | 16.13 ± 2.45 | mdpi.com |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Jack Bean | 18.75 ± 0.85 | mdpi.com |

Note: This table presents data for analogous compounds to illustrate the potential of the thiourea scaffold for urease inhibition.

Anti-Radical Scavenging and Antioxidant Properties (In Vitro Assays)

The capacity of a compound to neutralize free radicals is a measure of its antioxidant potential, which is often evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Thiourea derivatives are known to be effective scavengers of reactive oxygen species. hueuni.edu.vn Studies on compounds structurally similar to this compound have demonstrated this antioxidant capacity. For instance, 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) have been evaluated for their ability to scavenge DPPH and ABTS radicals. hueuni.edu.vn The results indicated that DPTU has a significantly higher antioxidant activity than BPTU, highlighting the influence of the compound's structure on its radical scavenging ability. hueuni.edu.vn The presence of the hydroxyl group on the phenyl ring of this compound is expected to contribute favorably to its antioxidant properties through hydrogen atom donation.

Table 3: In Vitro Antioxidant Activity of Structurally Related Thiourea Derivatives

| Compound | DPPH Scavenging IC50 (mM) | ABTS Scavenging IC50 (mM) |

|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 |

Source: Data from a study on related thiourea derivatives. hueuni.edu.vn

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Influence of Substituent Effects on Bioactivity

The biological activities of benzoylthiourea derivatives are highly dependent on the nature and position of substituents on both the benzoyl and phenyl rings.

Research has shown that the presence of electron-withdrawing groups on the phenyl ring can enhance certain biological activities. For example, in the context of antibacterial activity, substitutions at the meta- and para-positions of the benzene (B151609) ring attached to the thiourea have been found to increase potency. nih.gov Similarly, for anticancer activity against MCF-7 breast cancer cells, the addition of chloro groups at the 2 and 4 positions of the N'-phenyl ring of N-benzoyl-N'-phenylthiourea derivatives increased cytotoxic activity, suggesting that both electronic and steric factors are at play. ubaya.ac.id

The hydroxyl group, as present in this compound, is a particularly interesting substituent. Its ability to act as a hydrogen bond donor can significantly influence how the molecule interacts with protein binding sites. A crystallographic study of the related 1-Benzoyl-3-(4-hydroxyphenyl)thiourea noted that the presence of the hydroxyl group in the para position has a donating effect that influences bond lengths within the molecule, which in turn can affect its reactivity and biological activity. nih.gov The position of the hydroxyl group (ortho, meta, or para) is also a critical determinant of activity. For instance, in the context of antitumor activity of some benzothiazole (B30560) thiourea derivatives, the position of a methoxy (B1213986) group (which has different electronic properties but similar steric bulk to a hydroxyl group) was shown to enhance antiproliferative activity. mdpi.com

The combination of the benzoyl group, the thiourea linker, and the substituted phenyl ring creates a versatile scaffold. The interplay between the lipophilicity, electronic nature, and steric bulk of the substituents dictates the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for various biological targets.

Correlation between Structural Features and Biological Efficacy

The biological activities associated with this compound are intrinsically linked to its distinct structural components. These include the benzoyl group, the thiourea functional group, and the substituted phenyl ring. The spatial arrangement and electronic properties of these features are critical in defining the compound's interactions with biological targets at a molecular level.

The core structure of benzoylthiourea derivatives, R1C(O)NHC(S)NHR2, typically adopts a syn-anti configuration. nih.gov In the case of this compound's close relative, 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, the hydroxyphenyl and benzoyl groups are arranged in this syn-anti conformation relative to the C=S bond of the thiourea group. nih.gov This specific conformation is stabilized by an intramolecular hydrogen bond, which forms a six-membered ring. nih.gov The presence of delocalized π-electrons across the thiourea backbone is also a key feature. researchgate.net

The biological efficacy of benzoylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. For instance, the introduction of fluorine atoms into the phenyl rings of benzoylthiourea compounds has been shown to enhance their antifungal activity. nih.gov This suggests that the electronic properties and lipophilicity of the molecule play a crucial role in its biological function.

In a study of N-benzoyl-N'-phenylthiourea derivatives as potential inhibitors of macrophage migration inhibitory factor (MIF), it was observed that electron-withdrawing groups on the phenyl ring could impact the stability and synthesis of the compounds. jppres.com This highlights the sensitivity of the molecule's reactivity to the electronic nature of its substituents.

The thiourea moiety itself is a versatile functional group known to participate in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory actions. mdpi.comresearchgate.net Its ability to coordinate with metal ions is also a factor in the biological properties of its derivatives. hilarispublisher.com

The position of the hydroxyl group on the phenyl ring is another critical determinant of biological activity. While direct studies on the 3-hydroxy variant are limited in the provided context, research on related compounds indicates that the position of such functional groups can significantly alter the molecule's interaction with biological targets. For example, in a series of (thio)urea benzothiazole derivatives, the modification of a methoxy group to a hydroxyl group at a specific position led to a moderate inhibitory activity on a human cancer cell line. nih.gov This underscores the importance of the precise positioning of hydrogen-bonding capable groups for biological efficacy.

The following table summarizes the key structural features of benzoylthiourea derivatives and their general impact on biological activity, providing a framework for understanding the potential efficacy of this compound.

| Structural Feature | Influence on Biological Efficacy |

| Benzoyl Group | Contributes to the overall lipophilicity and can be involved in π-stacking interactions with biological targets. |

| Thiourea Core | Acts as a flexible linker and is crucial for hydrogen bonding. The C=S group is a key site for biological interactions. |

| 3-Hydroxyphenyl Ring | The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and target binding. Its meta position affects the electronic distribution and steric profile compared to ortho or para isomers. |

| Substituents on Phenyl Rings | The nature (electron-donating or -withdrawing) and position of substituents can modulate the electronic properties, lipophilicity, and steric hindrance of the entire molecule, thereby fine-tuning its biological activity. |

In essence, the biological efficacy of this compound is a finely tuned consequence of its three-dimensional structure and the electronic characteristics of its components. The interplay between the benzoyl group, the thiourea bridge, and the specific substitution pattern on the phenyl ring dictates its potential interactions with cellular machinery, ultimately defining its biological activity profile.

Computational Chemistry and Theoretical Studies on 1 Benzoyl 3 3 Hydroxyphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the molecular structure and electronic properties of 1-Benzoyl-3-(3-hydroxyphenyl)thiourea, often in conjunction with its ortho- and para-isomers for comparative analysis. researchgate.net These theoretical calculations provide a detailed picture of the molecule's behavior and characteristics.

Prediction of Spectroscopic Parameters

DFT calculations have been utilized to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. researchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations of the vibrational frequencies in the IR spectrum provide insights into the bonding environment within the molecule. For instance, the absence of a ν(C=N) band, which would be expected in the precursor benzoyl isothiocyanate, is a strong indicator of the successful formation of the hydroxyphenylbenzoylthiourea derivative. researchgate.net Key vibrational modes for related benzoylthiourea (B1224501) derivatives include those for ν(C=O), ν(N-H), ν(C-N), and ν(C=S). semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are also predictable through computational methods. The calculated values for this compound and its isomers are generally in good agreement with experimental findings, with the positions of substituent groups on the phenyl ring influencing the specific chemical shifts. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a method used to study the electronic transitions within the molecule, which correspond to the absorption of light in the UV-visible spectrum. researchgate.net These calculations help in understanding the electronic structure and the nature of the orbitals involved in these transitions. researchgate.net

Analysis of Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and its tendency to undergo electronic transitions. For benzoylthiourea derivatives, the distribution and energies of these frontier orbitals are crucial for understanding their potential biological and chemical activities. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Density Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.net These maps illustrate regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. In MEP plots, different colors are used to depict the varying potential of the molecule, offering a visual guide to its reactivity. researchgate.net The distribution of Mulliken charges provides a quantitative measure of the partial charges on each atom, further elucidating the electronic landscape of the molecule.

Solvent Effects on Electronic and Structural Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational studies can simulate the effects of different solvents on the electronic and structural properties of this compound. These calculations can predict how the polarity of the solvent might alter the molecule's conformation, electronic transitions, and reactivity.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.netresearchgate.net

Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the ligand-receptor interactions that govern the biological function of a molecule. For this compound, molecular docking studies can predict its binding affinity and mode of interaction with various protein targets.

The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the strength of the interaction between the ligand and the receptor. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. In studies of related benzoylthiourea derivatives, docking scores have been effectively used to predict their antimicrobial and anticancer activities. For instance, in a study on N-(phenylcarbamothioyl)-4-chloro-benzamide, a related thiourea (B124793) derivative, the docking score against the checkpoint kinase 1 (Chk1) receptor was found to be -67.19 kcal/mol, indicating a strong binding potential. jppres.com It is plausible that this compound would exhibit comparable binding affinities to relevant biological targets, driven by the formation of hydrogen bonds and other non-covalent interactions.

The prediction of binding affinity is crucial for the initial screening of potential drug candidates, allowing researchers to prioritize compounds with the most promising therapeutic potential for further experimental validation. The presence of the hydroxyl and benzoyl groups in this compound suggests its capability to form multiple hydrogen bonds, which are key contributors to high binding affinities. biointerfaceresearch.com

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the active site of a receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex. mdpi.com

For this compound, the key interacting residues would likely involve those capable of forming hydrogen bonds with the thiourea moiety, the hydroxyl group, and the carbonyl group of the benzoyl moiety. In a study of similar thiourea derivatives targeting S. aureus DNA gyrase, hydrogen bond interactions were observed with residues such as Ala1118 and Met1121. rsc.org Another study on EGFR mutants showed that the thiourea group formed strong hydrogen bonds with Met769 and Arg819. biointerfaceresearch.com

| Receptor Target | Key Interacting Residues | Interaction Type | Reference |

| EGFR | Met769, Arg819, Leu694, Cys773 | Hydrogen Bond, Hydrophobic | biointerfaceresearch.com |

| S. aureus DNA gyrase | Ala1118, Met1121 | Hydrogen Bond | rsc.org |

| K-Ras | Glu37 | Hydrogen Bond | biointerfaceresearch.com |

| Checkpoint Kinase 1 | - | - | jppres.com |

Prediction of Inhibitory Effects

Computational studies can effectively predict the inhibitory effects of a compound on a specific enzyme or receptor, which is often correlated with its biological activity. The predicted binding affinity from molecular docking is a primary indicator of inhibitory potential; a stronger binding affinity suggests a higher likelihood of potent inhibition. nih.gov

For this compound, its inhibitory effects can be predicted against various therapeutic targets. For example, thiourea derivatives have been investigated as urease inhibitors. nih.gov The inhibitory activity, often quantified as the half-maximal inhibitory concentration (IC50), can be correlated with docking scores. A study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrated IC50 values in the micromolar range against jack bean urease, significantly more potent than the standard thiourea. nih.gov

The structural features of this compound, particularly the presence of the benzoyl and hydroxyphenyl groups, are expected to contribute to its inhibitory activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing its interaction with the active site of an enzyme. The following table illustrates the predicted inhibitory activities of related compounds, providing a basis for estimating the potential of this compound.

| Compound Type | Target | Predicted/Observed Activity | Reference |

| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea | Jack Bean Urease | IC50: 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM | nih.gov |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D cancer cells | IC50: 0.44 mM | jppres.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 lung cancer cell line | IC50: 0.2 µM | biointerfaceresearch.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of ligand-receptor interactions compared to the static picture provided by molecular docking. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, the flexibility of the protein, and the role of solvent molecules. mdpi.com

For this compound, MD simulations can be employed to validate the binding modes predicted by molecular docking and to assess the stability of the formed complex. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to evaluate the stability of the system. A stable RMSD suggests that the ligand remains securely bound within the active site. mdpi.com

MD simulations can also reveal conformational changes in the receptor upon ligand binding. For instance, simulations of ERRα inverse agonists showed that the binding of different small molecules led to changes in the structure of helices within the ligand-binding domain, which in turn affected the biological activity. mdpi.com In the context of this compound, MD simulations could elucidate how its binding influences the conformational dynamics of its target protein, providing a deeper understanding of its mechanism of action. Furthermore, MD simulations can be used to calculate binding free energies with greater accuracy than docking scores, often employing methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.org By identifying the physicochemical properties and structural features that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

A QSAR study on this compound and its derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. derpharmachemica.com

For example, a 3D-QSAR study on p-hydroxy benzohydrazide (B10538) derivatives successfully generated a model to predict their antimicrobial activity. derpharmachemica.com The model's predictive power was evaluated using statistical parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). derpharmachemica.com A robust QSAR model for this compound and its analogs could guide the synthesis of new derivatives with enhanced biological activity by suggesting modifications to the molecular structure that are predicted to be favorable. The applicability domain of the QSAR model is also an important consideration, as it defines the chemical space in which the model's predictions are reliable. plos.org

Advanced Research Applications of 1 Benzoyl 3 3 Hydroxyphenyl Thiourea and Its Derivatives

Applications in Materials Science

The inherent properties of 1-Benzoyl-3-(3-hydroxyphenyl)thiourea and its derivatives, such as their ability to form stable complexes with metal ions and engage in specific intermolecular interactions, have led to their exploration in various facets of materials science.

Development of Sensors

The thiourea (B124793) moiety is a well-established functional group for the recognition and sensing of various analytes, including metal ions. The nitrogen and sulfur atoms of the thiourea group can act as effective binding sites for heavy metal cations. Research into related benzoylthiourea (B1224501) derivatives has demonstrated their potential in the development of chemical sensors.

For instance, a study on a similar compound, 1-phenyl-3-benzoyl-2-thiourea, showcased its efficacy in the extraction of cadmium ions from aqueous solutions. The ligand was able to form a stable complex with cadmium at a neutral pH, achieving an extraction percentage of over 98.7%. This high efficiency highlights the potential of benzoylthiourea derivatives in creating sensitive and selective sensors for the detection and removal of toxic heavy metals from the environment. The sensing mechanism relies on the formation of a stable metal-ligand complex, which can be detected through various analytical techniques.

Optical Property Modulation

The optical properties of this compound derivatives can be tuned by chemical modification, making them interesting for applications in optical materials. The introduction of different substituent groups on the phenyl rings can significantly influence their absorption and emission characteristics.

A study on the derivative 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (B2884064) (BCHT) provides insight into these properties. The UV-Vis absorption spectra of BCHT were recorded in both acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), revealing distinct absorption bands. The experimental and theoretical absorption wavelengths are summarized in the table below.

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) |

|---|---|---|

| ACN | 278, 335 | 280, 330 |

| MeOH | 280, 336 | 282, 333 |

The observed absorption bands are attributed to π → π* and n → π* electronic transitions within the molecule. The slight solvatochromic shift observed when changing the solvent from ACN to MeOH indicates that the electronic distribution in the molecule is influenced by the polarity of its environment. This ability to modulate optical properties through structural and environmental changes is a key feature for the design of new photoactive materials.

Supramolecular Architecture and Self-Assembly

The ability of this compound and its derivatives to form well-defined supramolecular structures through hydrogen bonding is a cornerstone of their application in materials science. These non-covalent interactions guide the self-assembly of the molecules into ordered one-, two-, or three-dimensional networks in the solid state.

The crystal structure of the closely related isomer, 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, provides a clear example of these interactions. In the solid state, this molecule exhibits a syn-anti configuration of the benzoyl and hydroxyphenyl groups with respect to the C=S bond. The molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond, forming a six-membered ring. Furthermore, intermolecular hydrogen bonds of the types C—H···O, O—H···S, and N—H···O link the molecules together, forming a chain along the crystallographic c-axis. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂N₂O₂S |

| Formula weight | 272.33 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.5865 (10) |

| b (Å) | 14.451 (2) |

| c (Å) | 16.462 (3) |

| Volume (ų) | 1329.0 (4) |

This predictable self-assembly behavior, governed by specific hydrogen bonding patterns, is crucial for the bottom-up fabrication of functional materials with desired architectures and properties.

Catalytic Applications of Metal Complexes

The ability of this compound and its derivatives to act as ligands for a wide range of transition metals has opened up avenues for their use in catalysis. The resulting metal complexes have shown promise in mediating important organic transformations.

Oxidation Reactions

Metal complexes of benzoylthiourea derivatives have been investigated as catalysts for oxidation reactions. The specific metal center and the nature of the substituents on the thiourea ligand play a crucial role in determining the catalytic activity and selectivity.

One area of interest is the catalytic oxidation of sulfides. A review on the applications of acylthiourea complexes highlighted that oxorhenium(V) complexes of these ligands are effective catalysts for the oxidation of dimethylsulfide. While specific data for this compound complexes in this reaction are not detailed, the general finding points to the potential of its metal complexes in such transformations. The catalytic cycle is believed to involve the transfer of an oxygen atom from the oxometal species to the sulfide (B99878) substrate.

Furthermore, the broader field of alcohol oxidation has seen the use of various metal complexes. While not specific to benzoylthiourea derivatives, these studies provide a framework for the potential application of their metal complexes in converting alcohols to valuable aldehydes and ketones.

| Substrate | Product | Potential Metal Catalyst |

|---|---|---|

| Sulfides (e.g., Dimethylsulfide) | Sulfoxides (e.g., Dimethylsulfoxide) | Rhenium |